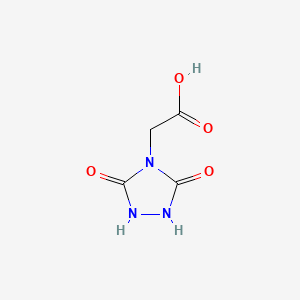![molecular formula C17H15Cl2N5OS B2501302 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide CAS No. 880802-96-0](/img/structure/B2501302.png)
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a derivative of thioacetamide with potential pharmacological properties. The structure of related compounds has been studied, revealing a folded conformation around the methylene carbon atom of the thioacetamide bridge, with the aromatic rings inclined at significant angles . This suggests that the compound may also exhibit a non-planar structure, which could influence its biological activity.
Synthesis Analysis
The synthesis of related compounds involves the condensation of methyl esters with various aromatic aldehydes to form Schiff bases, followed by reduction and selective hydrolysis to yield amino acids . Similar synthetic routes may be applicable to the compound of interest, with modifications to accommodate the specific substituents on the aromatic rings.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using vibrational spectroscopy and density functional theory (DFT) calculations . These studies have revealed the presence of intramolecular hydrogen bonds stabilizing the folded conformation and the effects of electronegative substituents on the geometry of the molecule. The non-planar arrangement between the phenyl and pyrimidine rings is a key feature that could be present in the compound under analysis .
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from the behavior of similar molecules. Schiff bases formed in the synthesis can undergo further reactions, such as with sodium bisulfite to form alpha-sulphoderivatives . The presence of amino groups and the potential for hydrogen bonding suggest that the compound may participate in a variety of chemical interactions, which could be relevant to its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through pharmacokinetic studies and in-silico docking, indicating potential antiviral activity . The vibrational spectroscopic analysis has provided insights into the stability of the molecule and the nature of intermolecular interactions within the crystal structure . The pharmacological analysis of similar compounds has shown a relationship between chemical structure and biological activity, with certain derivatives exhibiting significant immunosuppressive and anti-inflammatory effects .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds with similar scaffolds, such as those involving triazole or chlorophenyl groups, often focuses on their synthesis and structural elucidation. For example, studies on the synthesis of formazans from Mannich bases of related compounds have demonstrated their potential as antimicrobial agents (Sah et al., 2014). This indicates a broad interest in exploring the chemical reactivity and possible applications of such structures in the development of new therapeutic agents.
Vibrational spectroscopic techniques, such as Raman and Fourier transform infrared spectroscopy, have been applied to characterize similar antiviral active molecules, providing insights into their stereo-electronic interactions and stability (Jenepha Mary et al., 2022). This type of analysis is crucial for understanding the molecular underpinnings that could influence the biological activity of such compounds.
Biological Activities
The exploration of new effective drugs often involves the investigation of novel synthetic methods and biological properties of compounds like 1,2,4-triazoles. Research in this area has led to the discovery of anti-exudative properties in a significant percentage of newly synthesized derivatives, highlighting their potential in medical applications (Chalenko et al., 2019).
Additionally, the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives against human adenovirus and ECHO-9 virus have been assessed, showing the potential to reduce viral replication (Wujec et al., 2011). This suggests a potential pathway for the development of antiviral agents based on the structural motifs found in the compound of interest.
Direcciones Futuras
Future research on this compound could focus on further elucidating its mechanism of action, exploring its potential therapeutic applications, and optimizing its synthesis process . Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety profile .
Propiedades
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-13(19)3-2-4-14(10)21-15(25)9-26-17-23-22-16(24(17)20)11-5-7-12(18)8-6-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXHDKFPDKPLBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

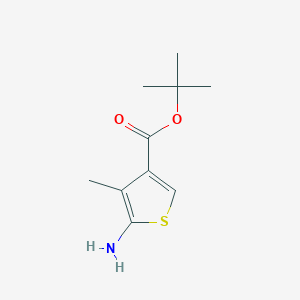
![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2501220.png)
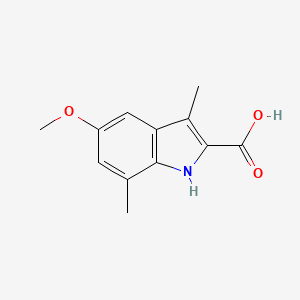
![8-bromo-3-(3,4-difluorophenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2501222.png)
![3-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2501227.png)
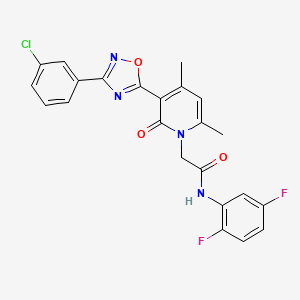
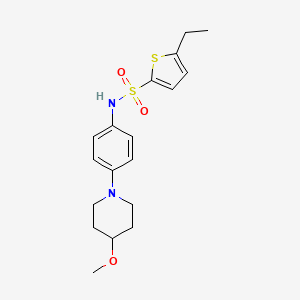
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B2501231.png)
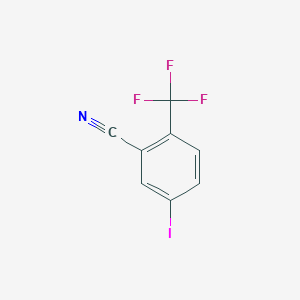
![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)
![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)
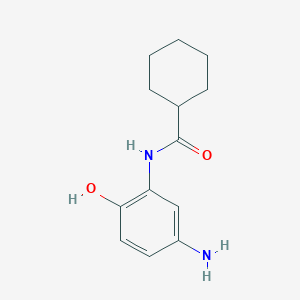
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)
